2-amino-6,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
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Overview
Description
2-amino-6,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of pyrano[3,2-c]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrano[3,2-c]pyridine core with various substituents, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 2-amino-6,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multi-component reactions. One common method is the one-pot, four-component reaction, which includes the condensation of 3-nitrobenzaldehyde, malononitrile, dimedone, and ammonium acetate under reflux conditions . This method is advantageous due to its simplicity and high yield. Industrial production methods may involve similar multi-component reactions but optimized for large-scale synthesis with considerations for cost, efficiency, and environmental impact.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring systems.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-amino-6,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Studies: The compound’s interactions with various biological targets make it useful in studying enzyme inhibition and receptor binding.
Industrial Applications: Its unique chemical properties make it a candidate for developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and the pyrano[3,2-c]pyridine core play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar compounds include other pyrano[3,2-c]pyridine derivatives, such as 2-amino-4-(3-nitrophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile These compounds share structural similarities but differ in their substituents, which can significantly affect their biological activity and chemical properties
Properties
IUPAC Name |
2-amino-6,7-dimethyl-4-(3-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c1-9-6-13-15(17(22)20(9)2)14(12(8-18)16(19)25-13)10-4-3-5-11(7-10)21(23)24/h3-7,14H,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSKXIDKIGLPCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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